Chlorochalcone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

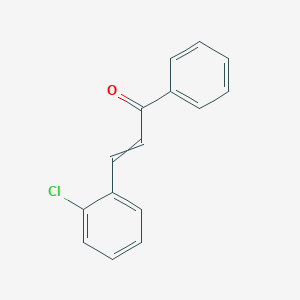

Chlorochalcone is a useful research compound. Its molecular formula is C15H11ClO and its molecular weight is 242.70 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Biological Activities

Chlorochalcone exhibits a range of pharmacological properties that make it a candidate for various therapeutic applications. Key findings include:

- Anticancer Activity : Research indicates that this compound derivatives can suppress cancer cell proliferation, motility, and invasion. For instance, a study demonstrated that retinoic acid this compound significantly inhibited osteosarcoma cell activities in vitro, suggesting potential for cancer therapy .

- Monoamine Oxidase Inhibition : this compound derivatives have been evaluated for their ability to inhibit monoamine oxidase (MAO), an enzyme associated with neurodegenerative diseases. Certain oxygenated chlorochalcones showed potent and selective MAO-B inhibitory activity, indicating their potential as therapeutic agents for conditions like Parkinson's disease .

- Acetylcholinesterase Inhibition : Tertiary amine derivatives of this compound have been studied for their acetylcholinesterase inhibitory effects, which are relevant for treating Alzheimer's disease. Such compounds may provide a basis for developing new treatments targeting cognitive decline .

Synthetic Methodologies

This compound can be synthesized through various chemical reactions, primarily involving the Claisen-Schmidt condensation reaction. This method allows for the formation of different isomers with distinct biological activities:

- Cis and Trans Isomers : Studies have shown that the trans isomer of this compound typically exhibits more favorable thermodynamic properties compared to its cis counterpart. The Gibbs free energy changes indicate that the trans isomer is more likely to be the predominant product in synthetic reactions .

- Novel Derivatives : Recent advancements have led to the synthesis of novel this compound derivatives with enhanced biological activities. For instance, the synthesis of this compound oxime derivatives has been reported, expanding the library of compounds available for pharmacological testing .

Optoelectronic Applications

This compound derivatives are also explored for their potential applications in optoelectronic devices:

- Nonlinear Optical Materials : A specific this compound derivative, 2,4,5-trimethoxy-4'-chlorochalcone, has been characterized as a nonlinear optical material suitable for green organic light-emitting diodes (OLEDs) and laser applications. Its high first hyperpolarizability suggests significant potential for use in advanced photonic devices .

- Energy Storage Systems : this compound-assisted materials have been developed for use in photovoltaically self-charging energy-storage systems. These materials demonstrate effective solar energy conversion and storage capabilities, indicating their utility in sustainable energy technologies .

Eigenschaften

Molekularformel |

C15H11ClO |

|---|---|

Molekulargewicht |

242.70 g/mol |

IUPAC-Name |

3-(2-chlorophenyl)-1-phenylprop-2-en-1-one |

InChI |

InChI=1S/C15H11ClO/c16-14-9-5-4-6-12(14)10-11-15(17)13-7-2-1-3-8-13/h1-11H |

InChI-Schlüssel |

IGSYOTSSTZUGIA-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)C(=O)C=CC2=CC=CC=C2Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.